![molecular formula C16H24O3 B14472198 Ethyl 7-[2-(hydroxymethyl)phenyl]heptanoate CAS No. 65641-25-0](/img/structure/B14472198.png)
Ethyl 7-[2-(hydroxymethyl)phenyl]heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-[2-(hydroxymethyl)phenyl]heptanoate: is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a heptanoate chain with a phenyl group substituted at the second position by a hydroxymethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 7-[2-(hydroxymethyl)phenyl]heptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrially, the synthesis might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the reaction and make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, bromine, Lewis acid catalysts.
Major Products Formed:
Oxidation: 7-[2-(carboxymethyl)phenyl]heptanoic acid.
Reduction: Ethyl 7-[2-(hydroxymethyl)phenyl]heptanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology:
- Potential use in the study of ester hydrolysis and enzyme-catalyzed reactions involving esters.
Medicine:
- Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry:
- Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
Mechanism:
- The compound exerts its effects primarily through its ester linkage, which can be hydrolyzed by esterases to release the corresponding alcohol and acid. The phenyl group can participate in various aromatic reactions, influencing the compound’s reactivity and interactions with other molecules.
Molecular Targets and Pathways:
- The ester linkage targets esterases, enzymes that catalyze the hydrolysis of esters. The phenyl group can interact with aromatic receptors and participate in electrophilic aromatic substitution reactions.
Comparaison Avec Des Composés Similaires
Ethyl benzoate: Similar ester structure but with a simpler aromatic ring.
Methyl 7-[2-(hydroxymethyl)phenyl]heptanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 7-phenylheptanoate: Similar structure but without the hydroxymethyl group.
Uniqueness:
- The presence of the hydroxymethyl group on the phenyl ring makes this compound unique, as it introduces additional reactivity and potential for further functionalization compared to simpler esters.
Propriétés
Numéro CAS |
65641-25-0 |
|---|---|
Formule moléculaire |
C16H24O3 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
ethyl 7-[2-(hydroxymethyl)phenyl]heptanoate |
InChI |
InChI=1S/C16H24O3/c1-2-19-16(18)12-6-4-3-5-9-14-10-7-8-11-15(14)13-17/h7-8,10-11,17H,2-6,9,12-13H2,1H3 |
Clé InChI |
AZHARUIITWKKMJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCC1=CC=CC=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


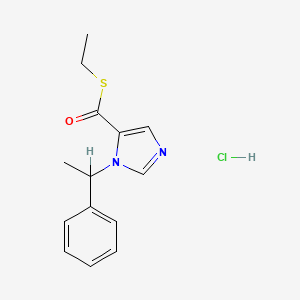

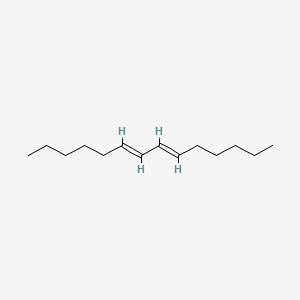
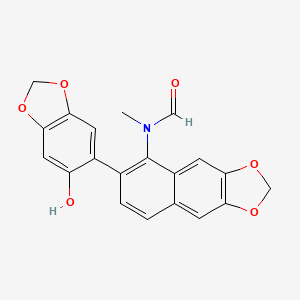
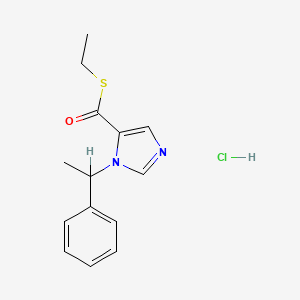
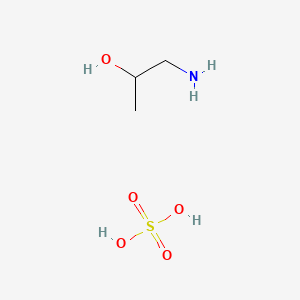
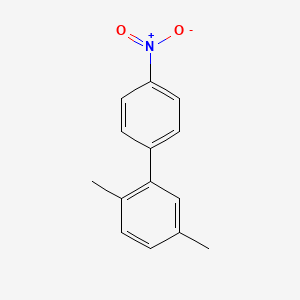
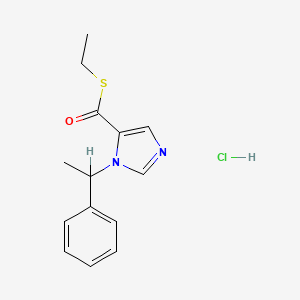


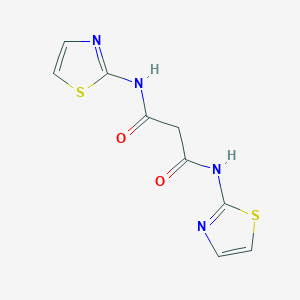
![4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine](/img/structure/B14472183.png)

![2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B14472191.png)
